Trichlorosilane

Descripción general

Descripción

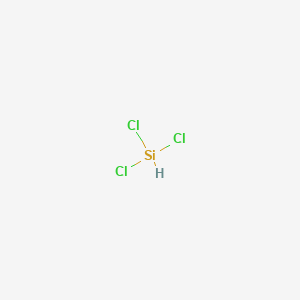

Trichlorosilane (HSiCl₃) is a key inorganic compound with a molecular weight of 135.45 g/mol, a boiling point of 31.9°C, and a density of 1.342 g/cm³ at 25°C . It is highly reactive in water, decomposing to release hydrochloric acid and silicon resins. Industrially, it is pivotal in producing ultra-pure silicon (99.999999999% purity) for semiconductors via hydrogen reduction of purified HSiCl₃ . Thermodynamic studies reveal that its synthesis is optimized at lower temperatures (200–400°C), higher pressures (0.05–0.1 MPa), and HCl/Si molar ratios of 3–6, ensuring maximum yield . Beyond semiconductors, HSiCl₃ is a versatile reductant in organic synthesis, enabling asymmetric reductions of imines, ketones, and pyridines when activated by Lewis bases like DMF or chiral picolinamides .

Aplicaciones Científicas De Investigación

Production of High-Purity Polysilicon

Overview : Trichlorosilane is primarily used as a precursor in the production of high-purity polysilicon, which is essential for manufacturing silicon wafers utilized in solar cells and semiconductors.

Process :

- TCS is produced through the hydrogenation of silicon tetrachloride in a fluidized bed reactor, achieving a concentration of at least 50% TCS in the chlorosilane mixture .

- The process involves controlling temperature (300°C to 600°C) and pressure (3 to 10 bar) to optimize yield and purity .

Case Study : A leading manufacturer reported producing crude TCS with over 95% purity using this method, significantly enhancing production efficiency compared to traditional methods .

Chemical Synthesis and Functionalization

Overview : TCS serves as a key reagent in synthesizing various silicon-based compounds, including silanes and siloxanes.

Applications :

- Polymer Chemistry : TCS is utilized to create branched architectures in drug delivery systems. For instance, chlorosilane-based synthesis has led to the development of miktoarm star polymers capable of encapsulating therapeutic agents like doxorubicin .

- Surface Modification : It is employed to produce self-assembled monolayers on silicon oxide surfaces, enhancing properties for organic electronic applications .

Data Table: Applications in Polymer Chemistry

| Application Type | Description | Example Compound |

|---|---|---|

| Drug Delivery | Encapsulation of drugs | Doxorubicin-loaded micelles |

| Surface Modification | Self-assembled monolayers for electronics | Octadecyltrimethoxysilane |

Environmental Applications

Overview : TCS has been explored for environmental remediation due to its reactivity.

Application :

- It can be utilized in processes that convert pollutants into less harmful substances through hydrolysis, forming hydrochloric acid as a byproduct .

Toxicological Studies

Understanding the toxicity profile of this compound is crucial for its safe handling and application.

Findings :

- Studies indicate that exposure to TCS can lead to respiratory irritation and other health issues in laboratory animals .

- The compound hydrolyzes rapidly in the presence of moisture, releasing hydrochloric acid, which contributes significantly to its toxicity profile .

Industrial Manufacturing

This compound is integral to the semiconductor industry, where it is used to produce high-purity silicon wafers.

Process Overview :

Q & A

Q. Basic Research: How can trichlorosilane synthesis be optimized in fluidized-bed reactors?

Methodological Answer:

Fluidized-bed reactors are critical for this compound synthesis via the hydrogenation of silicon tetrachloride (SiCl₄) with metallurgical-grade silicon. Key parameters include:

- Temperature and Pressure : Operate at 500°C and 500 psig for near-equilibrium conversion using copper catalysts .

- Particle Size : Use silicon particles with a mean diameter of 150 microns for small-scale reactors (25 MT/yr) and 2.50 microns for larger plants (1000 MT/yr) to ensure efficient fluidization .

- Gas Velocity : Maintain superficial gas velocities of 0.25 ft/s (small reactors) and 0.5 ft/s (large reactors) to balance reaction kinetics and particle entrainment .

- Reactor Design : Optimize freeboard dimensions (e.g., 14" diameter expansion in small reactors) to minimize dust carryover and improve gas-solid contact .

Q. Advanced Research: How do catalyst selection and reaction kinetics influence this compound yield and selectivity?

Methodological Answer:

Copper catalysts are widely studied for this compound synthesis, but their performance depends on:

- Kinetic Behavior : At high temperatures (>500°C), reactions are diffusion-controlled and first-order, while lower temperatures (<400°C) exhibit second-order kinetics .

- Catalyst Deactivation : Monitor copper sintering and silicon contamination using X-ray diffraction (XRD) and energy-dispersive spectroscopy (EDS) to maintain catalytic activity .

- Alternative Catalysts : Test chromium or Amberlyst A-21 resin for redistribution reactions, but validate reproducibility under industrial conditions due to conflicting patent claims .

Q. Basic Research: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Storage : Store in airtight containers in cool, dry, and ventilated areas away from metals and ignition sources .

- Reactivity Mitigation : Avoid water contact to prevent HCl gas formation; use inert gas purging (e.g., nitrogen) during transfers .

- Fire Safety : Deploy dry chemical suppressants (not water) for fires, and monitor for hydrogen re-ignition post-extinguishment .

Q. Advanced Research: How can distillation processes improve this compound purity for semiconductor applications?

Methodological Answer:

- Heat-Pump-Assisted Distillation : Optimize column pressure (1–3 bar) and reflux ratios (5:1–10:1) to separate this compound from SiCl₄ and dichlorosilane .

- Thermodynamic Modeling : Use Aspen Plus® simulations to predict azeotropic behavior and validate with experimental vapor-liquid equilibrium (VLE) data .

- Impurity Profiling : Employ gas chromatography-mass spectrometry (GC-MS) to detect trace contaminants (e.g., boron, phosphorus) at ppb levels .

Q. Basic Research: What analytical techniques are used to characterize this compound and its derivatives?

Methodological Answer:

- Spectroscopy : FT-IR (600–800 cm⁻¹ Si-Cl stretches) and NMR (¹H/²⁹Si) for structural confirmation .

- Thermodynamic Data : Reference NIST Chemistry WebBook for vapor pressure (Antoine equation parameters) and enthalpy of formation .

- Purity Assessment : Use inductively coupled plasma optical emission spectroscopy (ICP-OES) to quantify metallic impurities .

Q. Advanced Research: How can reactor material corrosion be mitigated during this compound synthesis?

Methodological Answer:

- Material Selection : Replace carbon steel with Hastelloy C-276 or silicon carbide (SiC) liners to resist HCl-induced corrosion .

- Surface Passivation : Pre-treat reactor surfaces with this compound-derived silica coatings to reduce reactivity .

- In Situ Monitoring : Implement electrochemical impedance spectroscopy (EIS) to detect early-stage pitting corrosion .

Q. Advanced Research: How do fluid dynamics in reactors affect this compound synthesis efficiency?

Methodological Answer:

- Computational Fluid Dynamics (CFD) : Model gas-solid flow patterns to identify dead zones and optimize distributor plate designs .

- Particle Entrainment : Use cyclone separators with 95% efficiency to recover fine silicon particles and minimize product loss .

- Scale-Up Challenges : Adjust bed height-to-diameter ratios (H/D > 5) to maintain fluidization homogeneity in pilot-scale reactors .

Q. Basic Research: What are the environmental impacts of this compound byproducts, and how are they managed?

Methodological Answer:

- Byproduct Recycling : Condense unreacted HCl and SiCl₄ for reuse in hydrochlorination loops .

- Waste Treatment : Neutralize acidic effluents (pH > 6) with Ca(OH)₂ before discharge to prevent aquatic toxicity .

Q. Advanced Research: How can this compound be utilized in novel applications like organic synthesis or nanomaterials?

Methodological Answer:

- Catalytic Reductions : Employ this compound with chiral catalysts (e.g., [16]) for enantioselective ketone reductions, optimizing solvent polarity (e.g., toluene) and catalyst loading (5–10 mol%) .

- Surface Functionalization : Graft this compound onto SiO₂ nanoparticles (1–2 nm) via vapor-phase deposition at 200°C for hydrophobic coatings .

Q. Advanced Research: How to resolve contradictions between academic studies and industrial patent data on this compound processes?

Methodological Answer:

- Reproducibility Testing : Replicate patent conditions (e.g., Rohm and Haas Amberlyst A-21 catalyst) in controlled lab reactors, adjusting for scale effects .

- Data Triangulation : Cross-reference patent claims (e.g., US4044109A) with peer-reviewed kinetic studies to identify oversights in mass transfer or heat management .

- Industrial Collaboration : Partner with manufacturers (e.g., Wacker Chemie) to access proprietary reactor designs for academic validation .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

The table below summarizes trichlorosilane’s properties and applications alongside similar chlorosilanes and derivatives:

Surface Chemistry

Octadecylthis compound (OTS) forms highly ordered self-assembled monolayers with oleophobicity comparable to fluorocarbons, whereas HSiCl₃ derivatives with shorter alkyl chains exhibit disordered structures .

Environmental and Sustainability Implications

While HSiCl₃ production is energy-intensive, its role in circular phosphorus economies and semiconductor recycling mitigates environmental impact. Methyldichlorosilane (CH₃SiHCl₂), a common byproduct, is efficiently removed via reactive distillation, minimizing waste .

Propiedades

IUPAC Name |

trichlorosilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cl3HSi/c1-4(2)3/h4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHXKXAHOVTTAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[SiH](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl3HSi, HSiCl3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | Trichlorosilane | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Trichlorosilane | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Trichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 7 °F. Vapor and liquid cause burns. More dense than water. Vapors are heavier than air., Liquid, Colorless fuming liquid with a pungent odor; [ICSC], COLOURLESS VOLATILE FUMING LIQUID WITH PUNGENT ODOUR. | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Silane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

90 °F at 760 mmHg (USCG, 1999), 31.8 °C at 760 mm Hg, also reported as 36.5 °C /at 760 mm Hg/, 31.8 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

greater than -58 °F (USCG, 1999), [ERG 2016] -14 °C, 7 °F (-14 °C) (Open cup), -27 °C c.c. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 13 ed. Quincy, MA: National Fire Protection Association, 2002., p. 325-109 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Sol in benzene, carbon disulfide, chloroform, carbon tetrachloride, Sol in ether, heptane, perchloroethylene, Solubility in water: reaction | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lewis, R.J. Sr.; Hawley's Condensed Chemical Dictionary 14th Edition. John Wiley & Sons, Inc. New York, NY 2001., p. 1123 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.344 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.3417 at 20 °C/4 °C; 1.3830 at 0 °C/4 °C, Relative density (water = 1): 1.34 | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.67 (AIR= 1), Relative vapor density (air = 1): 4.7 | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Fire Protection Guide to Hazardous Materials. 12 ed. Quincy, MA: National Fire Protection Association, 1997., p. 49-131 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

594.0 [mmHg], Vapor pressure, kPa at 20 °C: 65.8 | |

| Record name | Trichlorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1373 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liquid | |

CAS No. |

10025-78-2 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Trichlorosilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10025-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trichlorosilane | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/trichlorosilane-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Silane, trichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.026 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-197 °F (USCG, 1999), -126.5 °C | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1638 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/890 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. 13th Edition, Whitehouse Station, NJ: Merck and Co., Inc., 2001., p. 1719 | |

| Record name | TRICHLOROSILANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0591 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.